molecular formula C8H5NOS2 B1530656 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde CAS No. 849680-92-8

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde

Cat. No. B1530656
CAS RN: 849680-92-8
M. Wt: 195.3 g/mol
InChI Key: HHDJKJWPDSKQHN-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a compound that belongs to the family of thiazole-based compounds. It’s a part of a class of organic compounds known as heterocyclic compounds .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their wide range of applications. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial and Anticancer Agents

Thiazole derivatives, including those with a thiophene moiety, have been extensively studied for their pharmacological properties. They exhibit a broad spectrum of biological activities, such as antimicrobial and anticancer effects . The structural presence of both thiazole and thiophene rings in “5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde” suggests potential utility in designing new drugs with improved efficacy and reduced side effects.

Organic Semiconductors

Compounds containing thiophene rings are known for their role in the advancement of organic semiconductors . The electronic properties of “5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde” could be harnessed for developing materials with desirable charge transport characteristics, which are crucial for the fabrication of high-performance organic semiconductor devices.

Organic Field-Effect Transistors (OFETs)

The thiophene and thiazole units are conducive to π-conjugation, which is beneficial for OFET applications. The compound’s molecular structure may contribute to the development of OFETs with improved charge mobility and stability .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are utilized in OLED technology due to their excellent electroluminescent properties . “5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde” could be a candidate for the synthesis of novel OLED materials that offer better light emission efficiency and color purity.

Corrosion Inhibitors

Thiophene derivatives are also recognized for their application as corrosion inhibitors in industrial chemistry . The compound could be explored for its potential to protect metals and alloys from corrosion, thereby extending their lifespan and reliability.

Material Science: Photovoltaic Materials

The conjugated system of thiophene and thiazole rings can be advantageous in photovoltaic materials, contributing to the absorption of light and conversion to electrical energy. Research into the incorporation of “5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde” into photovoltaic cells could lead to the development of more efficient solar energy harvesting technologies .

properties

IUPAC Name

5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDJKJWPDSKQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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